molecular formula C11H7F3N2OS B2846627 (3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 478040-77-6

(3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B2846627
CAS No.: 478040-77-6
M. Wt: 272.25
InChI Key: NUIGWILOHUTSJS-AATRIKPKSA-N
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Description

(3E)-4-[(1,3-Benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative featuring a benzothiazole-2-ylamino substituent. The trifluoromethyl group and α,β-unsaturated ketone backbone confer electron-withdrawing properties, enhancing reactivity toward nucleophilic agents. The benzothiazole moiety is notable for its bioactivity in medicinal chemistry, including roles as enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

(E)-4-(1,3-benzothiazol-2-ylamino)-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2OS/c12-11(13,14)9(17)5-6-15-10-16-7-3-1-2-4-8(7)18-10/h1-6H,(H,15,16)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIGWILOHUTSJS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reaction: The benzothiazole intermediate is then coupled with a trifluoromethylated alkyne or alkene under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions could target the double bond or the benzothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: It could be used in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial activity.

    Enzyme Inhibitors: The compound might act as an inhibitor for specific enzymes.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one would depend on its specific application. For example, as an antimicrobial agent, it might disrupt cell wall synthesis or inhibit essential enzymes. As a drug, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and their implications:

Compound Name Substituent Group Molecular Weight (g/mol) Key Properties
(3E)-4-[(1,3-Benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one (Target) Benzothiazol-2-ylamino ~280 (estimated) High electronegativity; potential H-bonding via NH group; bioactivity
(E)-4-(4-(tert-butyl)phenyl)-1,1,1-trifluorobut-3-en-2-one 4-(tert-butyl)phenyl ~260 (estimated) Lipophilic; steric bulk may hinder reactivity
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Amino-ethoxy 199.13 Increased solubility (polar ethoxy); nucleophilic amino group
(3E)-4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one 4-Benzylpiperazinyl ~333 (estimated) Basic piperazine enhances salt formation; CNS-targeting potential
(3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one Spirocyclic dioxa-aza ~353 (estimated) Rigid spiro structure; improved metabolic stability
4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one 2,4-Difluoroanilino 251.15 Enhanced electronegativity; potential for halogen bonding

Key Research Findings

  • Electronic Effects: The benzothiazolylamino group in the target compound introduces stronger electron-withdrawing effects compared to tert-butylphenyl or ethoxy groups, influencing reaction kinetics in Michael additions or cycloadditions .
  • Solubility : Ethoxy and piperazinyl substituents enhance aqueous solubility, whereas tert-butylphenyl and benzothiazole groups increase lipophilicity .

Biological Activity

The compound (3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one, with the CAS number 478040-77-6, is a member of the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound through various studies and data.

  • Molecular Formula : C₁₁H₇F₃N₂OS
  • Molecular Weight : 292.25 g/mol
  • Purity : 90% .

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The specific compound in focus has shown promising results in various biological assays.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that compounds similar to this compound have effective antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for related compounds were reported as low as 50 µg/mL against various pathogens .

Anticancer Potential

The compound's anticancer potential has also been evaluated:

  • A series of studies assessed the antiproliferative effects of benzothiazole derivatives against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives showed significant inhibition with IC50 values in the micromolar range .
Cell Line Compound IC50 (µM)
SK-Hep-122e6.46
MDA-MB-23122g6.56
NUGC-322hModerate

The mechanism by which benzothiazole derivatives exert their biological effects often involves:

  • Inhibition of key enzymes or proteins involved in cancer cell proliferation.
  • Interaction with DNA or RNA synthesis pathways.

For example, some studies suggest that these compounds inhibit the interaction between amyloid beta peptide and its binding partners, which is implicated in Alzheimer's disease pathogenesis .

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives:

  • Study on Anticancer Activity :
    • A study synthesized various benzothiazole derivatives and tested them against several cancer cell lines. The most potent inhibitors were identified with IC50 values ranging from 5 to 10 µM.
  • Antimicrobial Efficacy :
    • Another research project focused on the antimicrobial properties of benzothiazole derivatives against bacterial strains such as E. coli and S. aureus. The findings indicated that certain substitutions on the benzothiazole ring significantly enhanced antimicrobial activity.

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